2,4-dimethylquinoline-3-carboxylic Acid

Ion channel pharmacology KCNQ2 antagonism Neurological disorder research

Source 2,4-dimethylquinoline-3-carboxylic acid (CAS 104785-55-9), a critical heterocyclic scaffold for neuroscience drug discovery. Its unique 2,4-dimethyl substitution pattern confers potent KCNQ2 potassium channel antagonism (IC50=70 nM) and remarkable 284-fold selectivity over CYP2D6, a crucial advantage for minimizing metabolic liabilities over isomer variants. This high-purity building block enables regioselective derivatization for SAR libraries, offering a distinct chemotype for epilepsy and neuropathic pain research.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 104785-55-9
Cat. No. B028033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethylquinoline-3-carboxylic Acid
CAS104785-55-9
Synonyms3-Quinolinecarboxylic acid, 2,4-dimethyl-
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC=CC=C12)C)C(=O)O
InChIInChI=1S/C12H11NO2/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12(14)15/h3-6H,1-2H3,(H,14,15)
InChIKeyIXSPGXNTIAITRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylquinoline-3-carboxylic Acid (CAS 104785-55-9): Core Physicochemical and Structural Profile


2,4-Dimethylquinoline-3-carboxylic acid (CAS 104785-55-9) is a quinoline-3-carboxylic acid derivative with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol [1]. The compound is characterized by a quinoline backbone with methyl substituents at the 2- and 4-positions and a carboxylic acid group at the 3-position [2]. It exhibits a computed XLogP3-AA of 2.5 [3] and a reported melting point of 270-272 °C . This heterocyclic scaffold serves as a foundational building block in medicinal chemistry, with the 2,4-dimethyl substitution pattern distinct from other positional isomers such as 2,8-dimethylquinoline-3-carboxylic acid .

2,4-Dimethylquinoline-3-carboxylic Acid (CAS 104785-55-9): Why Positional Isomers Cannot Be Interchanged


The 2,4-dimethyl substitution pattern on the quinoline-3-carboxylic acid core is not arbitrary; it confers distinct chemical and biological properties that preclude simple substitution with other isomers, such as 2,8-dimethylquinoline-3-carboxylic acid (CAS 387361-10-6) . The proximity of the 4-methyl group to the 3-carboxylic acid moiety can sterically influence reactivity in derivatization reactions, such as esterification or amidation, compared to isomers lacking this structural feature . Furthermore, evidence indicates that specific quinoline derivatives can act as enantiomers, with their chiral properties impacting biological interactions . In biological systems, the 2,4-dimethyl arrangement is a recognized scaffold for KCNQ2 potassium channel antagonism, a target for which alternative isomers lack documented activity profiles [1]. These differential characteristics underscore the necessity for precise compound selection in both synthetic and pharmacological applications.

2,4-Dimethylquinoline-3-carboxylic Acid (CAS 104785-55-9): Quantitative Evidence for Scientific Selection


KCNQ2 Potassium Channel Antagonism: A Quantitative IC50 Benchmark

In a direct comparison, 2,4-dimethylquinoline-3-carboxylic acid demonstrates potent antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM [1]. This activity is quantified via automated patch clamp assay in CHO cells expressing the human KCNQ2 channel. While direct comparator data for positional isomers like 2,8-dimethylquinoline-3-carboxylic acid are absent from the same study, this value establishes a clear and verifiable benchmark for this specific substitution pattern. The compound also shows activity at the KCNQ2/Q3 heteromeric channel with an IC50 of 120 nM [1]. These values provide a crucial reference point for researchers evaluating quinoline-based ion channel modulators.

Ion channel pharmacology KCNQ2 antagonism Neurological disorder research

Target Selectivity Profile: KCNQ2 vs. CYP2D6

The selectivity profile of 2,4-dimethylquinoline-3-carboxylic acid is delineated by its activity against the drug-metabolizing enzyme CYP2D6. The compound exhibits an IC50 of 19.9 μM (19,900 nM) for CYP2D6 inhibition [1]. When compared to its primary target activity at KCNQ2 (IC50 = 70 nM), this yields a selectivity ratio of approximately 284-fold in favor of the ion channel [1]. This level of selectivity is a quantifiable, verifiable metric that can inform medicinal chemistry decisions when evaluating this scaffold's potential for off-target effects.

Drug metabolism Selectivity profiling CYP450 inhibition

Synthetic Utility: Documented Route and Yield

A documented synthetic route for 2,4-dimethylquinoline-3-carboxylic acid proceeds via the condensation of ethyl acetoacetate and 2-aminoacetophenone, achieving a reported yield of approximately 60% [1]. This establishes a baseline for synthetic accessibility. While direct comparative yield data for the 2,8-isomer under identical conditions are not available, the existence of a well-defined, moderate-yield route provides a practical metric for feasibility assessments in research settings. The compound's utility is further demonstrated by its use as a direct precursor for the synthesis of 7-bromo-2,4-dimethylquinoline-3-carboxylic acid via selective bromination .

Organic synthesis Quinoline synthesis Building block utility

2,4-Dimethylquinoline-3-carboxylic Acid (CAS 104785-55-9): High-Value Research Application Scenarios


KCNQ2 Potassium Channel Modulator Research

2,4-Dimethylquinoline-3-carboxylic acid is a validated, quantifiable tool compound for investigating KCNQ2 potassium channel function. Its potent antagonist activity (IC50 = 70 nM) provides a robust baseline for studying neuronal excitability and developing novel therapeutics for neurological disorders such as epilepsy and neuropathic pain. The compound's established selectivity over CYP2D6 (284-fold) makes it a suitable starting point for medicinal chemistry campaigns aiming to minimize metabolic liabilities [1].

Quinoline Scaffold Derivatization for Targeted Library Synthesis

This compound serves as a high-purity (>95%) and synthetically versatile core for generating focused libraries of quinoline derivatives. Its documented use as a precursor for regioselective bromination at the 7-position demonstrates its value in creating more complex, biologically active molecules. The defined 2,4-dimethyl-3-carboxylic acid substitution pattern is a distinct chemotype for exploring structure-activity relationships (SAR) around the quinoline core, differentiating it from other positional isomers .

Analytical and In Vitro Pharmacology Studies

The compound's well-characterized physicochemical properties, including a melting point of 270-272 °C and a computed XLogP3-AA of 2.5 [2], make it suitable for use as a reference standard in analytical chemistry and in vitro pharmacology. Its moderate lipophilicity and solid-state stability are practical attributes for solubility and formulation screening in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-dimethylquinoline-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.